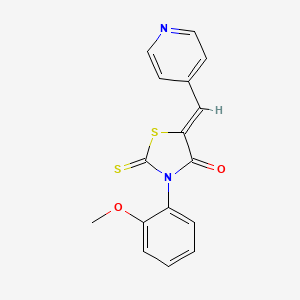

(Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-20-13-5-3-2-4-12(13)18-15(19)14(22-16(18)21)10-11-6-8-17-9-7-11/h2-10H,1H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWACWDMZMAVBC-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2OS2

- Molecular Weight : 268.37 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be effective in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer effects of thiazolidinone derivatives. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the activation of caspases and modulation of apoptotic pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| HT-29 (Colon Cancer) | 15.0 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays revealed that this compound exhibits significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to the control group, highlighting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates and decreased cell viability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents at positions 3 and 5, affecting melting points, solubility, and reactivity:

Key Observations :

- Pyridine vs.

- Methoxy Positioning : The 2-methoxyphenyl group at position 3 may improve lipophilicity compared to hydroxy-substituted derivatives (e.g., 5b), influencing membrane permeability .

- Thermal Stability : High melting points (e.g., 235°C for 3g) suggest crystalline stability in hydroxybenzylidene derivatives, whereas pyridine-containing compounds may exhibit altered solubility .

Antimicrobial and Antibiofilm Activity

- Target Compound : Pyridine’s electron-withdrawing nature may enhance binding to bacterial targets like aldose reductase or fungal enzymes, though specific data are unreported.

- Indolylmethylene Analogs : Compound 5b (MIC: 2–4 µg/mL against MRSA) outperforms ampicillin, attributed to the indole ring’s hydrophobicity and methyl group .

- Anti-Biofilm Agents : Fluorophenyl and ethoxy-hydroxybenzylidene derivatives dominate anti-biofilm databases (e.g., 86 records for 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) . The target compound’s pyridine group represents an understudied chemotype in this context.

Enzyme Inhibition

- Aldose Reductase Inhibition : Methoxybenzylidene analogs (e.g., 3a, 3e) show IC₅₀ values <10 µM, with substituent size and polarity critical for active-site binding .

- Tyrosinase Inhibition: 5-HMT (IC₅₀: 1.2 µM) highlights the importance of hydroxy-methoxybenzylidene groups for anti-melanogenic activity . The target compound’s pyridine may shift selectivity toward other metalloenzymes.

Structure-Activity Relationships (SAR)

- Position 3 : Hydrophobic substituents (e.g., methoxy, methyl) enhance membrane penetration, while polar groups (e.g., hydroxy) improve water solubility but reduce bioavailability .

- Position 5 : Electron-deficient groups (e.g., pyridine, nitrobenzylidene) improve interaction with enzymatic nucleophiles, whereas electron-rich groups (e.g., methoxybenzylidene) favor π-π stacking .

- Substituent Size: Bulky groups (e.g., propanoic acid in ) reduce activity, suggesting steric hindrance at target sites .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one?

The compound is synthesized via a base-catalyzed condensation reaction between 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one and pyridine-4-carbaldehyde. A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone precursor in ethanol or methanol with sodium hydroxide or potassium acetate as the base. Reaction progress is monitored by TLC, followed by precipitation in ice-cold water and recrystallization (e.g., ethanol) to achieve yields of ~75-85% .

Q. How is the (Z)-stereochemistry of the benzylidene moiety confirmed experimentally?

The (Z)-configuration is validated using -NMR spectroscopy. The vinyl proton resonance (H-C=) appears as a singlet in the range of δ 7.65–7.85 ppm due to restricted rotation around the C=C bond. X-ray crystallography further confirms stereochemistry, as seen in structurally analogous compounds like (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What preliminary biological activities have been reported for similar thiazolidin-4-one derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives show MIC values of 1–2 µg/mL against MRSA and Bacillus subtilis . Pyridyl-substituted derivatives also demonstrate α-glucosidase inhibition (IC < 10 µM) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence biological activity?

A structure-activity relationship (SAR) study reveals that electron-withdrawing groups (e.g., Cl, NO) enhance antimicrobial potency by increasing electrophilicity, while bulky substituents (e.g., tert-butyl) reduce membrane permeability. For instance, 3,4-dichlorobenzylidene derivatives show 4-fold greater activity against Streptococcus mutans than unsubstituted analogs .

Q. What computational methods are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations are employed to study interactions with enzymes like α-amylase or hemoglobin subunits. Docking of (Z)-5-(pyridin-4-ylmethylene) derivatives into the hemoglobin β-subunit active site reveals hydrogen bonding with Lys-59 and hydrophobic interactions with Phe-41 .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Crystal structure analysis (e.g., using SHELXL ) identifies conformational flexibility in the thiazolidinone ring, which may explain variability in enzyme inhibition. For example, (Z)-5-(4-chlorobenzylidene) derivatives exhibit a planar geometry that enhances π-π stacking with tyrosine residues in α-glucosidase, whereas non-planar analogs show reduced activity .

Q. What strategies improve the metabolic stability of this compound?

Q. How do solvent polarity and reaction temperature affect synthetic yields?

Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions (e.g., oxidation). Ethanol at 70–80°C optimizes yields (85%) for condensation reactions, while higher temperatures (>90°C) lead to decomposition .

Q. What are the limitations of current anti-biofilm assays for evaluating this compound?

Standard microtiter plate assays often underestimate efficacy due to poor solubility in aqueous media. Modified protocols using DMSO co-solvents (≤1% v/v) or biofilm dispersal agents (e.g., DNase I) improve reproducibility. Analogous compounds like 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one show 86% biofilm inhibition in optimized assays .

Key Methodological Notes

- Data Contradictions : Variations in MIC values across studies may arise from differences in bacterial strains (e.g., clinical vs. lab-adapted MRSA) or assay conditions (e.g., aerobic vs. anaerobic environments) .

- Stereochemical Purity : Always confirm (Z)-configuration via NOESY or X-ray to avoid false SAR interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.